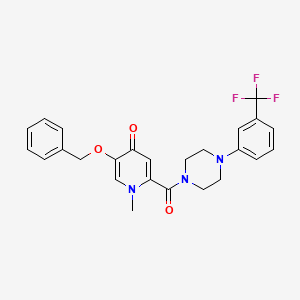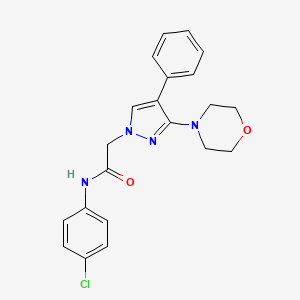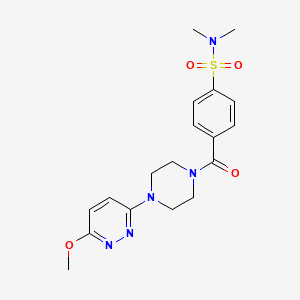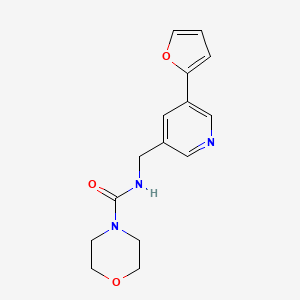![molecular formula C18H14FN5O2S B2367154 2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide CAS No. 1903158-52-0](/img/structure/B2367154.png)
2-(2-fluorophenoxy)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several functional groups including a fluorophenoxy group, a thiophenyl group, and a [1,2,4]triazolo[4,3-b]pyridazin-3-yl group. Compounds containing these groups are often used in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors .
Synthesis Analysis
While the specific synthesis process for this compound is not available, compounds with similar structures are often synthesized via aromatic nucleophilic substitution .Molecular Structure Analysis
The compound’s structure includes a five-membered aromatic azole chain, which contains two carbon and three nitrogen atoms. This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Scientific Research Applications
Anticancer Applications
- Modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, a compound similar to the one , exhibits significant anticancer effects. Alkylurea moiety replacement in this compound resulted in a series of derivatives with potent antiproliferative activities against human cancer cell lines and low acute oral toxicity (Xiao-meng Wang et al., 2015).
Synthesis and Structural Analysis
- Synthesis of similar compounds, such as 6-Chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, has been explored for its medicinal chemistry significance. Spectroscopic techniques and crystal XRD technique were used for structural analysis, indicating the importance of such compounds in pharmaceutical research (Hamdi Hamid Sallam et al., 2021).
Antioxidant and Anticancer Properties
- A study on triazolo-thiadiazoles, which are structurally related to the target compound, revealed potent antioxidant and anticancer properties. These compounds showed dose-dependent cytotoxic effects on hepatocellular carcinoma cell lines and were found to induce apoptosis in cancer cells (D. Sunil et al., 2010).
Agricultural Applications
- Pyridazine derivatives, similar in structure to the target compound, have been used in agriculture as insecticides, herbicides, and plant growth regulators. A novel pyridazine derivative synthesized and studied for its potential as a fungi pathogen inhibitor highlights the versatility of these compounds in various fields, including agriculture (Hamdi Hamid Sallam et al., 2022).
Antimicrobial Evaluation
- Novel [1,2,4]triazolo[4,3-a]pyrimidines, structurally related to the compound , have been synthesized and evaluated for their antimicrobial activities. Some derivatives exhibited mild activities, suggesting potential use in developing antimicrobial agents (S. M. Gomha et al., 2018).
Mechanism of Action
Mode of Action
Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der waals forces .
Pharmacokinetics
Its bioavailability, distribution in the body, metabolism, and excretion rates are areas for future research .
Action Environment
The compound’s action, efficacy, and stability may be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors could affect the compound’s conformation, reactivity, and interactions with its targets .
properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN5O2S/c19-12-4-1-2-5-14(12)26-11-18(25)20-10-17-22-21-16-8-7-13(23-24(16)17)15-6-3-9-27-15/h1-9H,10-11H2,(H,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYHTHJHLVUZHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-(tert-butyl)benzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2367072.png)
![5-(2-chloro-6-fluorobenzyl)-8-fluoro-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2367077.png)




![2-(2-((5-Chloropyridin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2367084.png)
![2-[(5Z)-5-[(2,6-dichlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2367085.png)
![4-(3,4-dimethoxyphenyl)-6-isobutyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2367086.png)

![1-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2367088.png)
![1-(3-(Allyloxy)phenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2367089.png)

![3-(Phenylsulfanyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2367092.png)